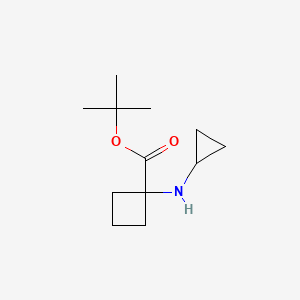

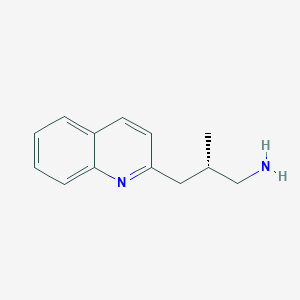

![molecular formula C7H12N2O B2526139 Octahydro-1H-pyrrolo[3,4-b]pyridin-2-one CAS No. 1536332-66-7](/img/structure/B2526139.png)

Octahydro-1H-pyrrolo[3,4-b]pyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Octahydro-1H-pyrrolo[3,4-b]pyridin-2-one is a chemical compound that serves as a core structure in various synthetic and pharmacological studies. It is a fused bicyclic compound that includes a pyrrolidine and pyridinone ring system. This compound and its derivatives have been the subject of research due to their potential biological activities and their use as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of this compound derivatives has been approached through various methods. An enantioselective organocatalytic one-pot synthesis starting from glycine esters has been reported, which is significant for the preparation of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine core structures . Another study describes a facile synthesis using an intramolecular [3+2]-cycloaddition of an azomethine ylide, with the possibility of obtaining enantiomerically pure compounds through chromatographic separation or classical resolution . Additionally, a stereoselective method for synthesizing octahydropyrano[3,2-b]pyrrole derivatives from pyranose derivatives has been developed, highlighting the versatility of the this compound scaffold in synthesizing fused N-heterobicyclic compounds .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques. For instance, Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives have been studied, revealing that these compounds crystallize in triclinic and orthorhombic space groups and form cis-complexes with distorted square-planar structures . The molecular structure of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine was determined using FT-IR, NMR, mass spectrometry, and X-ray diffraction analysis, providing insights into the physicochemical properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been explored in various contexts. For example, the synthesis of Schiff bases of octahydro-1H-pyrrolo[3,4-b]pyridine derivatives has been achieved, and these compounds have been screened for biological activities such as antioxidant, antimicrobial, antifungal, and chelating efficacy . Another study focused on the synthesis of octahydro-1H-pyrrolo[3,2-c]pyridine derivatives as CCR5 antagonists, which showed anti-HIV-1 activities, indicating the potential for these compounds in drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been investigated through various studies. The stability constants of Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives were determined by potentiometric titration, and their antibacterial and antimycobacterial activities were evaluated, demonstrating the compounds' potential in medicinal chemistry . The antinociceptive activity and opioid receptor profiles of octahydro-1H-pyrano- and -thiopyrano[4,3-c]pyridin-8a-yl phenols were also determined, contributing to the understanding of the pharmacological properties of these compounds .

Applications De Recherche Scientifique

- L'Octahydro-1H-pyrrolo[3,4-b]pyridin-2-one présente une activité anticancéreuse prometteuse. Des chercheurs ont étudié ses effets sur diverses lignées de cellules cancéreuses, notamment le cancer du sein (par exemple, les cellules 4T1) . Il interagit avec des protéines comme PI3K, qui jouent un rôle crucial dans la croissance, la progression et la résistance au traitement du cancer .

Propriétés anticancéreuses

Propriétés

IUPAC Name |

1,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-2-1-5-3-8-4-6(5)9-7/h5-6,8H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNAZNCBYOHJHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2C1CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1536332-66-7 |

Source

|

| Record name | octahydro-1H-pyrrolo[3,4-b]pyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

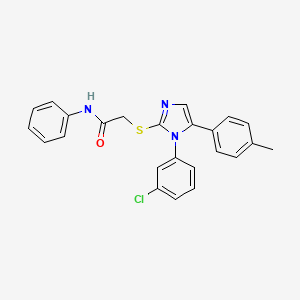

![(2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2526062.png)

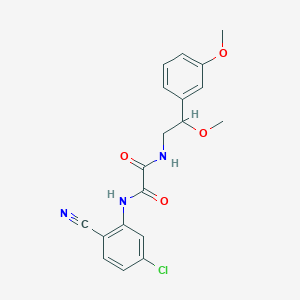

![3-(2-fluorobenzyl)-7-[(2-pyrrolidin-1-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526065.png)

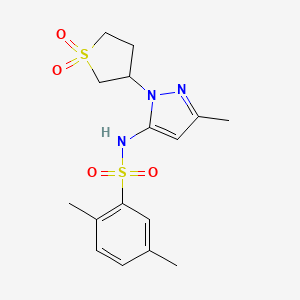

![4-[3-(4-Methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2526067.png)

![1-(2-Methoxypyridin-4-yl)-4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B2526068.png)

![8-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2526078.png)

![Ethyl (2-{[(5-bromo-2-thienyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2526079.png)